REACTION_CXSMILES
|
I[C:2]1[CH:10]=[CH:9][CH:8]=[CH:7][C:3]=1[C:4]([OH:6])=[O:5].C(=O)([O-])[O-].[K+].[K+].[F:17][C:18]1[CH:23]=[CH:22][C:21]([SH:24])=[CH:20][CH:19]=1>[N+](C1C=CC=CC=1)([O-])=O.[Cu]>[F:17][C:18]1[CH:23]=[CH:22][C:21]([S:24][C:2]2[CH:10]=[CH:9][CH:8]=[CH:7][C:3]=2[C:4]([OH:6])=[O:5])=[CH:20][CH:19]=1 |f:1.2.3|
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Name
|
|
Quantity
|
147 g
|
Type
|
reactant
|
Smiles
|
IC1=C(C(=O)O)C=CC=C1
|
Name
|
|
Quantity
|
45.5 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
57 mL
|
Type
|
solvent
|
Smiles
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[N+](=O)([O-])C1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
73.1 g
|
Type
|
reactant
|
Smiles
|
FC1=CC=C(C=C1)S
|
Name
|
|
Quantity
|
46.5 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
copper
|
Quantity
|
0.35 g
|
Type
|
catalyst
|
Smiles
|
[Cu]
|
Control Type
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UNSPECIFIED
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Setpoint
|
160 °C
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Type
|
CUSTOM
|
Details
|
with stirring at 160° C. for 40 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
is maintained
|
Type
|
STIRRING
|
Details
|
The reaction mixture is stirred in a 160° C. bath for 45 minutes
|
Duration
|
45 min
|
Type
|
CUSTOM
|
Details
|
The resulting solid is collected
|
Type
|
TEMPERATURE
|
Details
|
cooled to 0° C.
|
Type
|
ADDITION
|
Details
|
before being mixed with 100 ml of water and 220 ml of 6 N hydrochloric acid
|
Type
|
ADDITION
|
Details
|
The aqueous mixture is then diluted to 1 liter total volume
|
Type
|
STIRRING
|
Details
|
before being stirred with 450 ml of chloroform
|
Type
|
CUSTOM
|
Details
|
The resulting residue white solid is collected
|
Type
|
WASH
|
Details
|
washed successively with chloroform and water
|
Type
|
DISSOLUTION
|
Details
|
The solid is dissolved in hot acetone
|
Type
|
FILTRATION
|
Details
|
the acetone solution is successively filtered
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
CUSTOM
|
Details
|
to provide a white crystalline product
|
Type
|
CUSTOM
|
Details
|
The product is recrystallized from acetone
|
Type
|
DISSOLUTION
|
Details
|
The salt is dissolved in water
|
Reaction Time |
40 min |
Name
|
|
Type
|
product
|
Smiles
|
FC1=CC=C(C=C1)SC1=C(C(=O)O)C=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |